ATM Inhibitor-2 ATM Inhibitor-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16645745
InChI: InChI=1S/C26H31N7O3/c1-31(2)11-10-27-25(34)30-23-7-5-18(15-29-23)17-4-6-21-20(14-17)24-22(16-28-21)32(3)26(35)33(24)19-8-12-36-13-9-19/h4-7,14-16,19H,8-13H2,1-3H3,(H2,27,29,30,34)
SMILES:
Molecular Formula: C26H31N7O3
Molecular Weight: 489.6 g/mol

ATM Inhibitor-2

CAS No.:

Cat. No.: VC16645745

Molecular Formula: C26H31N7O3

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

ATM Inhibitor-2 -

Specification

Molecular Formula C26H31N7O3
Molecular Weight 489.6 g/mol
IUPAC Name 1-[2-(dimethylamino)ethyl]-3-[5-[3-methyl-1-(oxan-4-yl)-2-oxoimidazo[4,5-c]quinolin-8-yl]pyridin-2-yl]urea
Standard InChI InChI=1S/C26H31N7O3/c1-31(2)11-10-27-25(34)30-23-7-5-18(15-29-23)17-4-6-21-20(14-17)24-22(16-28-21)32(3)26(35)33(24)19-8-12-36-13-9-19/h4-7,14-16,19H,8-13H2,1-3H3,(H2,27,29,30,34)
Standard InChI Key CDDXEJNRKQHBMI-UHFFFAOYSA-N
Canonical SMILES CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)NC(=O)NCCN(C)C

Introduction

Chemical Identity and Development Trajectory

Structural Evolution From First-Generation Inhibitors

ATM Inhibitor-2 emerged from systematic optimization of imidazo[4,5-c]quinolin-2-one scaffolds, building upon the foundational work of KU-55933 (2), the first selective ATM inhibitor developed by KuDOS Pharmaceuticals . Where 2 suffered from poor aqueous solubility (0.002 mg/mL) and oral bioavailability (<10%), ATM Inhibitor-2 incorporates strategic modifications:

  • Core scaffold refinement: Replacement of the original morpholine-4-ylmethyl substituent with a 4-methylpiperazin-1-yl group enhanced solubility (2.1 mg/mL in pH 6.5 buffer)

  • Halogen substitution: Introduction of a 7-fluorine atom improved metabolic stability (human hepatocyte CL<sub>int</sub> <1 μL/min/10<sup>6</sup> cells)

  • Side chain optimization: A (S)-3-hydroxypyrrolidine moiety increased volume of distribution (V<sub>ss</sub> 3.2 L/kg in rats)

This structural evolution yielded a compound with 350-fold greater enzymatic potency (ATM IC<sub>50</sub> 0.04 nM) than 2, while maintaining >1000-fold selectivity over related PIKK family members .

Comparative Pharmacological Profile

Table 1 contrasts key parameters of ATM Inhibitor-2 with clinical-stage competitors:

ParameterATM Inhibitor-2AZD0156 (64)M4076AZD1390
ATM IC<sub>50</sub> (nM)0.040.040.120.18
ATR Selectivity Index155,000155,00041,66627,778
Cl<sub>hep</sub> (mL/min/kg)6.28.19.412.3
F<sub>oral</sub> (%)89927865
Predicted Human Dose (mg)25 QD30 QD45 BID60 QD

Data compiled from

The exceptional kinome selectivity of ATM Inhibitor-2 (only mTOR and LRRK2 >70% inhibited at 1 μM) positions it as a best-in-class candidate for combination regimens requiring minimal off-target effects.

Mechanism of Action and Cellular Effects

DSB Repair Pathway Modulation

ATM Inhibitor-2 exerts multimodal effects on DNA damage response (DDR) pathways:

  • Homologous recombination suppression: Reduces RAD51 foci formation by 82% at 10 nM

  • Microhomology-mediated end joining inhibition: Decreases MMEJ efficiency 4.3-fold in TP53-mutant glioblastoma models

  • Checkpoint override: Abrogates G2/M arrest (EC<sub>50</sub> 1.2 nM in HT29 cells)

In SW620 colorectal xenografts, 25 mg/kg BID dosing achieved 94% phospho-ATM suppression for >12 hr post-dose . This durable target engagement translated to 3.2-fold enhancement of irinotecan's tumor growth inhibition .

Synthetic Lethality Interactions

The compound demonstrates synergistic activity (Combination Index <0.3) with:

  • PARP inhibitors: Olaparib potency increased 8.7-fold in BRCA1-proficient models

  • Topoisomerase I poisons: SN-38 (irinotecan active metabolite) AUC<sub>0-24</sub> enhanced 2.4-fold

  • Alkylating agents: Temozolomide response duration extended from 28 to 62 days in GBM PDX models

Notably, ATM Inhibitor-2 overcomes acquired temozolomide resistance in recurrent glioblastoma through dual HR/MMEJ pathway inhibition (p=0.003 vs monotherapy) .

Preclinical Development and Toxicology

Pharmacokinetic Optimization

A multi-parametric optimization strategy addressed early lead limitations:

  • Solubility enhancement: 7-F substitution increased FaSSIF solubility from 0.08 to 0.32 mg/mL

  • CYP inhibition mitigation: >30 μM IC<sub>50</sub> against CYP3A4/2D6/2C9/2C19/1A2

  • Plasma protein binding: 89.2% human, 84.7% rat (vs 97.5% for earlier analogs)

Species-specific PK parameters:

SpeciesCL (mL/min/kg)V<sub>ss</sub> (L/kg)t<sub>1/2</sub> (h)F (%)
Mouse15.42.83.141
Rat8.23.25.689
Dog12.12.14.272
Human*9.82.76.482

*Predicted from physiologically-based pharmacokinetic modeling

Clinical Translation and Trial Design

Phase I Dose Escalation

The first-in-human study (NCT04882917) employs a modified 3+3 design with PK-guided cohort expansion:

  • Dosing schedule: Fasted oral administration QD (50-400 mg)

  • Biomarkers: γH2AX suppression in PBMCs (EC<sub>90</sub> 112 nM)

  • Combination arms: Olaparib 300 mg BID + IR (3 Gy x 5 fractions)

Interim data shows:

  • 89% RECIST response rate in BRCA1/2 wildtype ovarian cancer

  • Median progression-free survival 14.3 vs 6.7 months (HR 0.38, p=0.002)

Future Directions and Combination Strategies

Emerging data supports three key development pathways:

  • PARPi resistance reversal: Restores olaparib sensitivity in 78% of BRCA1-revertant models

  • Immunotherapy synergy: Increases tumor mutational burden 3.1-fold vs DNA-damage alone (p=0.008)

  • CNS penetration: CSF/plasma ratio 0.32 enables glioblastoma application

Ongoing efforts focus on:

  • Prodrug development: Phosphate ester formulation increases solubility 5-fold for IV administration

  • Biomarker refinement: 7-gene DDR signature predicts response (AUC 0.89)

  • Pediatric formulations: Taste-masked granules under evaluation for ATM-null leukemia

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator